N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Description
“N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a chemical compound that belongs to the coumarin family . Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings . They have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . In one method, 7-amino-4-methylcoumarin was reacted with a number of organic halides to synthesize new coumarin derivatives . Another method involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis
The molecular structure of coumarin derivatives can be characterized by various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry . The optimization geometry, frontier molecular orbitals (FMOs), thermodynamic parameters, and chemical reactivity can be discussed using DFTB3LYP by 6-311G* basis set .Chemical Reactions Analysis
Coumarin derivatives have been synthesized under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . The reaction conditions are mild and efficient, yielding good results .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be determined by various methods. For instance, melting points can be determined using a melting point apparatus . The bond dissociation energy (BDE) can be studied to investigate the potency of these molecules against autoxidation mechanism .Future Directions
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives have been tested for various biological activities such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by coumarin derivatives , it can be inferred that multiple pathways could be affected, each leading to different downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. Given the wide range of biological activities exhibited by coumarin derivatives , the results of action could vary significantly.
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-9-14-16(10-18(24)26-20(14)12(11)2)21-19(22-13(3)23)15-6-4-5-7-17(15)25-21/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWCHRXYNFKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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